2-(3-氨基-1H-吡唑-1-基)-1-(4-乙基哌嗪-1-基)乙烷-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

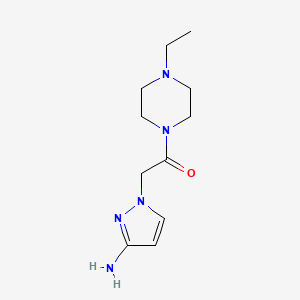

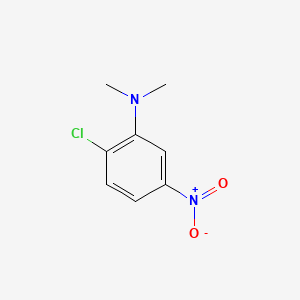

The compound 2-(3-amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one is a derivative of 1H-pyrazole, which is a heterocyclic aromatic organic compound. This particular derivative is of interest due to its potential pharmacological properties, as indicated by related compounds in the same family that have been studied for various biological activities.

Synthesis Analysis

Although the specific synthesis of 2-(3-amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one is not detailed in the provided papers, similar compounds have been synthesized and studied. For instance, the synthesis of 4-amino-3,5-diphenyl-1H-pyrazole-1-ethanol and its derivatives has been described, which involves the introduction of alkylamino groups to the 1H-pyrazole structure . This suggests that the synthesis of the compound may involve similar strategies, such as functionalizing the 1H-pyrazole ring and subsequently introducing the ethylpiperazine moiety.

Molecular Structure Analysis

The molecular structure of 1H-pyrazole derivatives is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. In the case of the compound of interest, the pyrazole ring is substituted with an amino group and an ethylpiperazine moiety. The structure-activity relationship (SAR) of such compounds can be studied using homology modeling and docking, as demonstrated in the research on 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone derivatives . These studies help in understanding how the molecular structure affects the interaction with biological targets such as the CCR1 receptor.

Chemical Reactions Analysis

The chemical reactivity of 1H-pyrazole derivatives can be influenced by the substituents on the ring. The presence of an amino group can facilitate the formation of hydrogen bonds, which is crucial for the interaction with biological targets. For example, in the study of CCR1 antagonists, the hydrogen bonding interaction with Tyr113 in the active site was highlighted as an important factor for ligand binding . This indicates that the amino group in the compound of interest may also play a significant role in its chemical reactivity and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazole derivatives are determined by their molecular structure. These properties include solubility, melting point, and the ability to form salts or crystallize, which are important for drug formulation. The presence of functional groups such as the amino group and the ethylpiperazine moiety can affect these properties. While the specific properties of 2-(3-amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one are not provided in the papers, related compounds have shown a range of activities including local anesthetic, analgesic, and anti-inflammatory effects . These activities suggest that the compound may have favorable properties for drug development.

科学研究应用

合成和化学性质

- 该化合物用于合成各种吡唑衍生物,这些衍生物由于其显着的药理潜力和化学改性可能性,在现代医学和药学中非常重要 (McFadden & Huppatz, 1991).

- 它是富氮的均哌嗪-嘧啶-吡唑杂化物合成的中间体,在抗结核研究中显示出潜力 (Vavaiya 等人,2022 年).

生物和药理应用

- 吡唑衍生物,如使用该化合物合成的衍生物,在抗真菌活性方面显示出前景,如分子对接研究和与各种生物靶标的相互作用所证明的 (Fedotov 等人,2022 年).

- 这些化合物还用于合成具有抗菌特性的分子,如它们对常见致病菌的功效所证明的 (Asif 等人,2021 年).

材料科学和缓蚀

- 吡唑衍生物在材料科学领域也很重要,特别是作为缓蚀剂。它们在酸性环境中保护低碳钢等金属的有效性已得到证实 (Bouklah 等人,2020 年).

新型杂环化合物的合成

- 该化合物有助于创造新的杂环化合物,这些化合物在药物化学中至关重要,因为它们具有多种生物活性 (Al-Amiery 等人,2012 年).

- 它在合成新的吡唑啉和吡唑衍生物中的应用,这些衍生物已显示出抗癌和抗 5-脂氧合酶活性,进一步突出了其在开发新治疗剂中的重要性 (Rahmouni 等人,2016 年).

属性

IUPAC Name |

2-(3-aminopyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O/c1-2-14-5-7-15(8-6-14)11(17)9-16-4-3-10(12)13-16/h3-4H,2,5-9H2,1H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIFPTRTNSKTIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)CN2C=CC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(cyanomethyl)-N-cyclopropyl-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B3007730.png)

![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea](/img/structure/B3007731.png)

![N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3007734.png)

![1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3007736.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B3007745.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B3007749.png)

![6-tert-butyl-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B3007752.png)